molecular formula C38H52N2O14 B607518 Fmoc-PEG8-NHS ester CAS No. 1334170-03-4

Fmoc-PEG8-NHS ester

Cat. No. B607518
M. Wt: 760.83
InChI Key: AMSAHSNOOQLQOU-UHFFFAOYSA-N
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Description

Fmoc-PEG8-NHS ester is a PEG linker containing an Fmoc-protected amine and an NHS ester . The hydrophilic PEG spacer increases solubility in aqueous media . The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations .


Synthesis Analysis

Fmoc-PEG8-NHS ester is a high-quality, bifunctional crosslinking reagent widely utilized in pharmaceutical research and development . This versatile compound features two distinct functional groups: an Fmoc (9-fluorenylmethoxycarbonyl) group at one end and an NHS (N-hydroxysuccinimide) ester at the other .


Molecular Structure Analysis

The molecular formula of Fmoc-PEG8-NHS ester is C38H52N2O14 . It has a molecular weight of 760.8 g/mol .


Chemical Reactions Analysis

The Fmoc group can be deprotected under basic conditions to obtain the free amine which can be used for further conjugations . The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules .


Physical And Chemical Properties Analysis

Fmoc-PEG8-NHS ester is a colorless to light yellow liquid . It is soluble in DMSO, DCM, and DMF . It should be stored at -20°C .

Scientific Research Applications

  • Reversible Protection of Amine- and Hydroxyl-Terminated Surfaces : Fmoc, including derivatives like Fmoc-NHS, has been used for the reversible protection of amine- and hydroxyl-terminated self-assembled monolayers on gold surfaces. This process is essential in controlling the reactivity and wettability of different surface portions, utilized in the fabrication of DNA arrays (Frutos et al., 2000).

  • Reversible Pegylation for Drug Delivery : Fmoc-NHS ester, as part of a PEG chain, was used in the reversible pegylation of peptides, particularly in the creation of PEG 30-Fmoc-ANP, a prodrug that releases the native hormone under physiological conditions. This method prolonged the hypotensive effect of atrial natriuretic peptide, indicating potential applications in antihypertensive drug development (Nesher et al., 2008).

  • Nanocarrier for Chemotherapeutic Agents : Fmoc was incorporated into a PEG-based nanocarrier to interact with drug molecules, notably in the context of paclitaxel delivery for cancer treatment. This study demonstrated the potential of Fmoc-PEG conjugates in creating effective drug delivery systems with high loading capacity and low toxicity (Zhang et al., 2014).

  • Amino Acid Analysis : Fmoc, including its derivatives, has been used in the quantitative analysis of amino acids in conifer tissues, showcasing its application in analytical chemistry (Näsholm et al., 1987).

  • Hydrogel Scaffold Materials : Fmoc-based compounds, combined with peptide hydrogelators, have been used to create mixed hydrogels for tissue engineering. These hydrogels exhibit improved mechanical features and biofunctionality, indicating their potential as scaffolding materials in biomedical applications (Diaferia et al., 2019).

  • Improvement of Cancer Immunochemotherapy : Fmoc groups in a nanocarrier enhanced the drug loading capacity and formulation stability for cancer therapy. This application is significant in the development of effective co-delivery systems for chemotherapeutic and immune-modulating agents (Chen et al., 2016).

  • Fmoc Removal in Ionic Liquid : A method for efficient Fmoc removal in ionic liquid was developed, demonstrating Fmoc's utility in facilitating chemical synthesis, especially in peptide synthesis (Gioia et al., 2017).

  • Enzyme-Initiated Self-Assembly of Hydrogels : Fmoc compounds have been utilized in the enzyme-initiated self-assembly of hydrogels, offering the ability to control the gelation time and mechanical properties of these materials. This application is particularly relevant in three-dimensional cell culture (Thornton et al., 2009).

  • Targeted Delivery of Anticancer Agents : The study of PEG-derivatized Fmoc compounds revealed improved drug loading and sustained release kinetics for anticancer agents, highlighting the potential of Fmoc-PEG conjugates in targeted drug delivery (Zhang et al., 2014).

  • DNA Arrays on Gold Surfaces : Fmoc and PEG modifiers have been employed in a multistep surface modification procedure to create DNA arrays on gold surfaces. This application is crucial for studying protein−DNA interactions (Brockman et al., 1999).

Safety And Hazards

Fmoc-PEG8-NHS ester is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients . Personal protective equipment such as NIOSH/MSHA-approved respirator, chemical-resistant rubber gloves, and chemical safety goggles should be used .

Future Directions

Fmoc-PEG8-NHS ester is particularly useful in the development of drug delivery systems, bioconjugation techniques, and targeted therapeutics . Its use in the synthesis of PROTACs represents a promising direction for future research .

properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N2O14/c41-35-9-10-36(42)40(35)54-37(43)11-13-45-15-17-47-19-21-49-23-25-51-27-28-52-26-24-50-22-20-48-18-16-46-14-12-39-38(44)53-29-34-32-7-3-1-5-30(32)31-6-2-4-8-33(31)34/h1-8,34H,9-29H2,(H,39,44)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMSAHSNOOQLQOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N2O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

760.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-PEG8-NHS ester

Citations

For This Compound
1
Citations
BSG Taki - 2022 - search.proquest.com
… Anhydrous triethylamine (15.61 uL, 0.112 mmol) was added by syringe followed by addition of Fmoc-PEG8-NHS ester (1.02 g, 1.61 mmol) dissolved in anhydrous DCM (2-3 mL). The …
Number of citations: 0 search.proquest.com

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